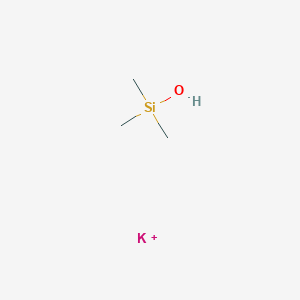

Potassium trimethylsilanolate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408673. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

10519-96-7 |

|---|---|

分子式 |

C3H10KOSi |

分子量 |

129.29 g/mol |

IUPAC 名称 |

potassium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.K/c1-5(2,3)4;/h4H,1-3H3; |

InChI 键 |

COTHYYYVPUZALV-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[O-].[K+] |

手性 SMILES |

C[Si](C)(C)[O-].[K+] |

规范 SMILES |

C[Si](C)(C)O.[K] |

其他CAS编号 |

10519-96-7 |

Pictograms |

Corrosive |

相关CAS编号 |

1066-40-6 (Parent) |

同义词 |

1,1,1-Trimethylsilanol Potassium Salt; (Trimethylsiloxy)potassium; Trimethylsilanol Potassium Deriv.; Trimethylsilanol Potassium Salt; Potassium Trimethylsilanolate; Potassium Trimethylsiloxide; Potassium Trimethylsilyloxide; Trimethylsiloxypotassium |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Trimethylsilanolate from Hexamethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium trimethylsilanolate (KOSiMe₃) from hexamethyldisiloxane (B120664) ((Me₃Si)₂O). This compound is a versatile and highly utilized reagent in organic synthesis, prized for its strong basicity and solubility in organic solvents.[1][2] It serves as a crucial component in various chemical transformations, including ester hydrolysis, the conversion of nitriles to amides, and as a promoter in cross-coupling reactions.[2][3] This document details the core synthetic methodologies, presents quantitative data in a structured format for easy comparison, and provides detailed experimental protocols.

Core Synthesis Pathway

The primary and most direct method for synthesizing this compound involves the reaction of hexamethyldisiloxane with potassium hydroxide (B78521) (KOH).[1][2] This reaction proceeds via the cleavage of the silicon-oxygen bond in hexamethyldisiloxane by the hydroxide ion, followed by deprotonation to form the potassium salt.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols and Quantitative Data

Various protocols for the synthesis of this compound from hexamethyldisiloxane have been reported, primarily differing in reaction conditions, solvents, and work-up procedures. The following tables summarize the quantitative data from key experimental procedures.

Table 1: Summary of Reaction Conditions and Yields

| Reference | Reactants & Stoichiometry | Solvent | Temperature (°C) | Time (h) | Purity (%) |

| Patent CN105330684A[4] | Hexamethyldichlorosilane (109 kg), Potassium Hydroxide (56 kg) | None (neat) | 100-103 | 10-15 | >99 |

| ChemicalBook Method 1[2] | Hexamethyldichlorosilane (109 kg), Potassium Hydroxide (56 kg) | Water | 100 | 10 | 99.99 |

| JP2021/195352[5] | Silyl (B83357) compound (10 g), Metal hydroxide (4.9 g) | 1-methyl-2-pyrrolidone (50 g) | 80 | 4 | Not specified |

| LookChem Method[3] | Hexamethyldisiloxane, Potassium Hydroxide | Alcohol (catalytic) | Reflux | 48 | Not specified |

Detailed Experimental Protocols

Protocol 1: Solvent-Free Synthesis (Based on Patent CN105330684A) [4]

This industrial-scale method avoids the use of additional solvents, simplifying product isolation.

-

Reaction Setup: A stirred tank reactor is charged with 109 kg of hexamethyldichlorosilane.

-

Inert Atmosphere: Nitrogen gas is passed through the reactor at a flow rate of 1 L/min for 30 minutes with continuous stirring.

-

Reagent Addition: 56 kg of potassium hydroxide is added to the reactor while stirring.

-

Reaction: The mixture is heated to 100-103 °C and refluxed for 10-15 hours, with continuous water removal.

-

Product Isolation: The resulting product is transferred to a centrifugal spray dryer.

-

Drying: The product is dried at a rotating speed of 2500-3500 rpm and a temperature of 100-120 °C to yield crystalline this compound.

Protocol 2: Aqueous Synthesis (Based on ChemicalBook Method 1) [2]

This method utilizes water as a solvent for the reaction.

-

Reaction Setup: A stirring kettle is charged with 109 kg of hexamethyldichlorosilane.

-

Inert Atmosphere: Nitrogen is introduced at a flow rate of 1 L/min for 30 minutes while stirring.

-

Reagent Addition: 56 kg of potassium hydroxide is added under stirring.

-

Reaction: The mixture is heated to 100 °C and refluxed with water for 10 hours.

-

Product Isolation and Drying: The material is discharged into a centrifugal spray drying oven and dried at 3000 rpm and 100 °C for 5 hours to obtain a white crystalline product.

Protocol 3: Aprotic Polar Solvent Synthesis (Based on JP2021/195352) [5]

This laboratory-scale procedure employs an aprotic polar solvent.

-

Reaction Setup: A 200 mL 3-necked flask equipped with a reflux condenser is set up under a nitrogen atmosphere.

-

Reagent Addition: 10 g (61.6 mmol) of a silyl compound (hexamethyldisiloxane), 4.9 g (122.5 mmol) of a metal hydroxide (potassium hydroxide), and 50 g of an aprotic polar solvent (e.g., 1-methyl-2-pyrrolidone) are added to the flask.

-

Reaction: The flask is placed in an oil bath set at 80 °C and heated for 4 hours.

-

Work-up: The flask is cooled to room temperature, and the insoluble matter is removed by filtration to obtain a solution of the organic silanol (B1196071) compound.

Experimental Workflow

The general workflow for the synthesis of this compound from hexamethyldisiloxane can be visualized as follows:

Caption: General experimental workflow for this compound synthesis.

Logical Relationships in Synthesis

The successful synthesis of this compound is dependent on several key parameters. The logical relationship between these factors and the desired outcome is illustrated below.

References

The Core Mechanism of Action of Potassium Trimethylsilanolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trimethylsilanolate (KOSi(CH₃)₃), commonly abbreviated as TMSOK, is a versatile and powerful reagent in modern organic and organometallic chemistry.[1] Its utility stems from its unique combination of properties: it is a strong, sterically hindered base, a potent nucleophile, and is soluble in a wide range of organic solvents.[2][3] This guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its applications in catalysis, synthesis, and polymerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support researchers in leveraging the full potential of this reagent.

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound has emerged as a highly effective base in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling rapid and efficient bond formation under anhydrous conditions.[4] Its primary role is to facilitate the crucial transmetalation step of the catalytic cycle.

The "Boronate Pathway" Mechanism

In the presence of this compound, the Suzuki-Miyaura reaction proceeds via the "boronate pathway".[5] This is in contrast to many traditional systems that operate through an "oxo-palladium pathway". The key steps are as follows:

-

Activation of the Boronic Ester: this compound reacts with a boronic ester to form a highly nucleophilic four-coordinate boronate species.

-

Transmetalation: This activated boronate complex then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the organic group from boron to palladium.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.

The use of TMSOK allows for homogeneous, anhydrous reaction conditions, which can suppress protodeboronation and other side reactions, often leading to higher yields and faster reaction times.[4]

Quantitative Data: Substrate Scope and Reaction Efficiency

The use of this compound often leads to rapid reactions, with many couplings reaching completion in under five minutes.[4] The following tables summarize the performance of TMSOK in the Suzuki-Miyaura cross-coupling of various substrates.

Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Boronic Esters using TMSOK [6]

| Entry | Aryl Bromide | Boronic Ester | Product | Yield (%) | Time |

| 1 | 4-Bromobenzonitrile | Neopentyl phenylboronate | 4-Cyanobiphenyl | 95 | < 5 min |

| 2 | 4-Bromoanisole | Neopentyl phenylboronate | 4-Methoxybiphenyl | 98 | < 5 min |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Neopentyl phenylboronate | 4-(Trifluoromethyl)biphenyl | 97 | < 5 min |

| 4 | 2-Bromotoluene | Neopentyl phenylboronate | 2-Methylbiphenyl | 92 | 1 h |

| 5 | 1-Bromonaphthalene | Neopentyl phenylboronate | 1-Phenylnaphthalene | 96 | 30 min |

Table 2: Comparison of Reaction Times with TMSOK vs. Traditional Methods [6]

| Entry | Reaction | Traditional Conditions (Time, Yield) | TMSOK Conditions (Time, Yield) |

| 1 | Methylboronic acid + Bromide 9x | Pd(OAc)₂/P(2-Tol)₃ (312 h, 68%) | Neopentyl ester/TMSOK (16 h, 91%) |

| 2 | Pyridyl bromide 9y + Phenylboronic acid | Pd(PPh₃)₄ (72 h, 51%) | Neopentyl ester/TMSOK (5 h, 92%) |

| 3 | Bromide 9z + Cyclopropylboronic acid | Pd(OAc)₂/P(c-Hex)₃ (50 h, 73%) | THF-3,4-diol ester/TMSOK (3 h, 72%) |

Experimental Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a neopentyl boronic ester using this compound.[1]

Materials:

-

Aryl bromide (1.0 equiv)

-

Neopentyl boronic ester (1.2 equiv)

-

This compound (1.4 equiv)

-

Pd-P(t-Bu)₃-G3 catalyst (1-2 mol%)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, neopentyl boronic ester, and Pd-P(t-Bu)₃-G3 catalyst.

-

Add anhydrous THF to dissolve the reactants.

-

In a separate dry flask, weigh the this compound and dissolve it in anhydrous THF.

-

Slowly add the this compound solution to the reaction mixture at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within 5-60 minutes.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Ester Cleavage and Saponification

This compound is a highly effective reagent for the cleavage of esters to their corresponding carboxylic acids under non-aqueous conditions.[2] This method is particularly advantageous for substrates that are sensitive to traditional acidic or basic hydrolysis.

Mechanism of Ester Cleavage

The cleavage of esters by this compound proceeds through a nucleophilic attack of the trimethylsilanolate anion on the ester carbonyl group. The reaction can follow two main pathways depending on the nature of the ester:

-

BAC2 Mechanism: For aryl and vinyl esters, the reaction proceeds via a tetrahedral intermediate, followed by the departure of the phenoxide or enolate leaving group.

-

BAL2 Mechanism: For alkyl esters, the reaction involves a nucleophilic substitution at the alkyl group, with the carboxylate acting as the leaving group.

In both cases, the initial product is the potassium carboxylate and a trimethylsilyl (B98337) ether, which upon aqueous workup, yields the carboxylic acid.[2]

Quantitative Data: Substrate Scope and Reaction Conditions

This compound effectively cleaves a wide variety of esters, typically at room temperature in tetrahydrofuran (THF).[7]

Table 3: Cleavage of Various Esters with this compound [7][8]

| Entry | Ester Substrate | Reaction Time (h) | Yield (%) |

| 1 | Methyl benzoate | 3 | 92 |

| 2 | Ethyl benzoate | 3 | 92 |

| 3 | Phenyl benzoate | 70 | 75 |

| 4 | Methyl 4-chlorobenzoate | 4 | 84 |

| 5 | Ethyl cinnamate | 24 | 95 |

| 6 | Benzyl acetate | 0.5 | 98 |

| 7 | Isopropyl acetate | 24 | 90 |

| 8 | tert-Butyl benzoate | No reaction | 0 |

Experimental Protocol: Ester Cleavage

The following is a typical procedure for the cleavage of an ester using this compound.[8]

Materials:

-

Ester (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve the ester in anhydrous THF under an inert atmosphere.

-

Add this compound to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

To the residue, add water and acidify to pH 2-3 with 1 M HCl.

-

Extract the carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude carboxylic acid.

-

Purify the product by crystallization or column chromatography if necessary.

Anionic Ring-Opening Polymerization (AROP)

This compound is an effective catalyst for the anionic ring-opening polymerization (AROP) of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄), to produce polysiloxanes.[9]

Mechanism of Anionic Ring-Opening Polymerization

The polymerization is initiated by the nucleophilic attack of the trimethylsilanolate anion on a silicon atom of the cyclic siloxane monomer. This opens the ring and generates a linear siloxanolate anion, which then acts as the propagating species, attacking another monomer molecule. This process continues, leading to the formation of a long-chain polymer.

Quantitative Data: Polymerization Kinetics

The kinetics of the anionic ring-opening polymerization of cyclosiloxanes are influenced by factors such as temperature, initiator concentration, and the presence of promoters. For the polymerization of hexaethylcyclotrisiloxane (B1329422) (D₃Et) with this compound as the initiator and N,N-dimethylformamide (DMF) as a promoter, the polymerization activation energy is 107.89 kJ/mol, and the polymerization rate constant at 110°C is 0.08466 min⁻¹.[10]

Experimental Protocol: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)

The following is a representative protocol for the anionic ring-opening polymerization of D₄. While this protocol uses potassium hydroxide (B78521) as the initiator, the procedure is analogous for this compound.

Materials:

-

Octamethylcyclotetrasiloxane (D₄), distilled before use

-

This compound (initiator)

-

Hexamethyldisiloxane (HMDS, as a chain terminator)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Assemble a clean, dry reactor equipped with a mechanical stirrer, thermometer, and condenser under an inert atmosphere.

-

Charge the reactor with the purified D₄ monomer and HMDS chain terminator.

-

Heat the mixture to the desired reaction temperature (e.g., 140-150 °C) with constant stirring.

-

Add the this compound catalyst to the reaction mixture.

-

Maintain the reaction at the set temperature and monitor the viscosity of the mixture. The polymerization is typically carried out for several hours.

-

To terminate the polymerization, cool the reaction mixture and add a neutralizing agent (e.g., a weak acid like acetic acid or a silylating agent like chlorotrimethylsilane).

-

The resulting polymer can be purified by removing volatile components under vacuum.

Conclusion

This compound is a multifaceted reagent with a broad spectrum of applications in chemical synthesis. Its mechanism of action as a potent, soluble base is central to its efficacy in promoting Suzuki-Miyaura cross-coupling reactions via the boronate pathway. As a strong nucleophile, it facilitates the efficient cleavage of esters under mild, non-aqueous conditions. Furthermore, its role as an initiator in the anionic ring-opening polymerization of cyclosiloxanes highlights its utility in polymer chemistry. The detailed mechanistic understanding, quantitative data, and experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Enables Rapid, Homogeneous Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the "Boronate Mechanism": Evidence for the Alternative Fork in the Trail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Potassium Trimethylsilanolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium trimethylsilanolate (KOSiMe₃) in various organic solvents. This compound is a versatile reagent widely employed in organic synthesis as a strong, non-nucleophilic base and as a precursor for the formation of silyl (B83357) ethers. Its solubility in organic solvents is a critical parameter for its effective use in a wide array of chemical transformations, including deprotonations, eliminations, and as a promoter in cross-coupling reactions.[1][2][3][4][5] Understanding its solubility profile is essential for reaction optimization, process development, and safety.

Physicochemical Properties of this compound

This compound is a white to off-white, hygroscopic solid.[6][7] It is sensitive to moisture and carbon dioxide in the air and should be handled under an inert atmosphere.[8][9] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10519-96-7 | [10] |

| Molecular Formula | C₃H₉KOSi | [8][11][12] |

| Molecular Weight | 128.29 g/mol | [11][12] |

| Melting Point | 135-138 °C (decomposes) | [13] |

| Appearance | White to almost white powder/crystal | |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |

Solubility of this compound in Organic Solvents

This compound exhibits good solubility in a range of common organic solvents, a key property that distinguishes it from many inorganic bases.[1][2][3] This solubility is attributed to the organic nature of the trimethylsilyl (B98337) group, which facilitates its dissolution in non-polar and polar aprotic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes | Reference |

| Tetrahydrofuran (THF) | C₄H₈O | ~25.6 g/100 mL (2 M) | Ambient | Commercially available as a 2M solution. | [12] |

| Toluene | C₇H₈ | Soluble | Ambient | Qualitative observation. | [2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Ambient | Qualitative observation. | [2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Ambient | Qualitative observation. | [2] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Ambient | Qualitative observation. | [1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sparingly Soluble | Ambient | Qualitative observation. | [6] |

| Hexanes | C₆H₁₄ | Soluble | Ambient | Used for trituration, suggesting some solubility. | [14] |

| Various (Predicted) | N/A | 7.27 mg/mL (0.727 g/100mL) | Not Specified | Computationally predicted value. | [14] |

It is important to note that the solubility can be influenced by the purity of the this compound and the solvent, as well as the presence of any residual moisture. For comparison, the analogous sodium trimethylsilanolate is reported to be very soluble in diethyl ether and benzene, and moderately soluble in petroleum ether.[15][16] Lithium trimethylsilanolate is noted to be insoluble in water and reacts with it.[17]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is adapted from general procedures for air-sensitive compounds and should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials:

-

This compound (anhydrous)

-

Anhydrous organic solvent of interest

-

Schlenk flask or vial with a septum

-

Magnetic stirrer and stir bar

-

Syringes and needles (oven-dried)

-

Analytical balance (accurate to ±0.1 mg)

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Gas-tight syringes

-

Volumetric flasks

-

Apparatus for solvent removal (e.g., rotary evaporator or vacuum line)

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (e.g., argon or nitrogen).

-

Ensure the organic solvent is anhydrous, typically by distillation from an appropriate drying agent or by passing it through a solvent purification system.

-

-

Sample Preparation:

-

Inside a glovebox, accurately weigh a known amount of this compound (e.g., 100 mg) into a pre-weighed Schlenk flask or vial containing a magnetic stir bar.

-

Seal the flask or vial.

-

-

Solubility Measurement (Gravimetric Method):

-

Using a gas-tight syringe, add a small, accurately known volume of the anhydrous solvent (e.g., 1.0 mL) to the flask containing the this compound.

-

Stir the mixture vigorously at a constant, recorded temperature (e.g., 25 °C).

-

Continue adding small, known volumes of the solvent incrementally, allowing the mixture to stir for a sufficient time after each addition to ensure equilibrium is reached.

-

Observe the mixture carefully. The point at which all the solid has just dissolved is the saturation point.

-

Record the total volume of solvent added.

-

Calculate the solubility in g/100 mL or mol/L.

-

-

Confirmation of Saturation (Isothermal Method):

-

Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is established.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

-

Transfer the clear, saturated solution to a pre-weighed, dry flask.

-

Determine the mass of the transferred solution.

-

Carefully remove the solvent under vacuum.

-

Weigh the flask containing the solid residue to determine the mass of the dissolved this compound.

-

Calculate the solubility.

-

-

Data Analysis and Reporting:

-

Repeat the measurement at different temperatures if required.

-

Report the solubility as a function of temperature.

-

Visualizations

Factors Influencing Solubility

The solubility of this compound is governed by several interrelated factors, as depicted in the diagram below.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 三甲基硅醇钾 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 10519-96-7 [chemicalbook.com]

- 7. CAS 10519-96-7: this compound | CymitQuimica [cymitquimica.com]

- 8. gelest.com [gelest.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. scbt.com [scbt.com]

- 11. This compound | 10519-96-7 | J-001356 [biosynth.com]

- 12. This compound | C3H9KOSi | CID 23668039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. カリウムトリメチルシラノラート 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 14. 10519-96-7 | this compound | Ambeed.com [ambeed.com]

- 15. SODIUM TRIMETHYLSILANOLATE | 18027-10-6 [chemicalbook.com]

- 16. SODIUM TRIMETHYLSILANOLATE CAS#: 18027-10-6 [m.chemicalbook.com]

- 17. gelest.com [gelest.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Potassium Trimethylsilanolate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium trimethylsilanolate (KOTMS) is a versatile reagent widely employed in organic synthesis and materials science. Its efficacy as a strong base and nucleophile is well-documented; however, a thorough understanding of its thermal stability and decomposition pathways is critical for safe handling, process optimization, and ensuring the integrity of thermally sensitive applications. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal behavior of this compound, including its stability limits, decomposition products, and proposed degradation mechanisms. While direct quantitative thermal analysis data for KOTMS is limited in publicly available literature, this guide synthesizes information from safety data sheets, analogous compounds, and related studies to provide a robust working knowledge for professionals in research and development.

Physicochemical Properties and Thermal Hazards

This compound is a white, crystalline solid that is highly reactive and sensitive to atmospheric conditions. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉KOSi | [1] |

| Molecular Weight | 128.29 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [2][3] |

| Melting Point | 135-138 °C (often with decomposition) | [4][5] |

| Decomposition Temperature | Reported to decompose above 134 °C | [2][6] |

| Solubility | Soluble in THF, diethyl ether, toluene, dichloromethane, and alcohols | [2] |

The close proximity of the melting point and decomposition temperature suggests that thermal degradation initiates upon phase change. Thermally, KOTMS is considered hazardous, with decomposition capable of releasing irritating gases and vapors. It is also classified as a flammable solid, and its solutions may form explosive mixtures with air. Prolonged storage can lead to the formation of explosive peroxides.

Thermal Stability and Decomposition Analysis

3.1 Insights from Analogous Compounds

Studies on lithium trimethylsilanolate indicate a multi-stage thermal decomposition process. Initial volatilization of the intact compound occurs between 50-180 °C, followed by chemical decomposition involving the cleavage of silicon-carbon and silicon-oxygen bonds at temperatures above 180 °C. Further degradation of initial products is observed between 300-400 °C. Sodium trimethylsilanolate is reported to decompose at approximately 230 °C. This suggests that the thermal stability of alkali metal trimethylsilanolates is influenced by the nature of the metal cation.

Based on this, it is reasonable to hypothesize that this compound undergoes a multi-step decomposition beginning around its melting point.

Table 2: Summary of Thermal Decomposition Data for Alkali Metal Trimethylsilanolates

| Compound | Onset of Decomposition (°C) | Decomposition Products (Proposed/Observed) | Notes |

| This compound | ~134-138 °C | Hexamethyldisiloxane (B120664), other siloxanes, potassium oxide/hydroxide, methane (B114726) | Inferred from melting point and SDS data. |

| Sodium Trimethylsilanolate | ~230 °C | Not specified | |

| Lithium Trimethylsilanolate | >180 °C (Chemical Decomposition) | Various silicon-containing fragments and lithium byproducts | Multi-stage decomposition observed. |

Proposed Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a series of reactions involving the cleavage of Si-C and Si-O bonds. A plausible pathway is illustrated below. The initial step is likely a condensation reaction between two molecules of KOTMS, driven by the high temperature, to form hexamethyldisiloxane and potassium oxide. This is a common reaction pathway for metal silanolates. At higher temperatures, further decomposition of the trimethylsilyl (B98337) moiety can occur, leading to the formation of methane and more complex silicon-containing species.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for KOTMS is lacking, the following are generalized protocols for conducting thermal analysis on air- and moisture-sensitive organometallic compounds like this compound. These methodologies are crucial for researchers aiming to generate precise data for this compound.

5.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature-dependent mass loss of KOTMS, identifying decomposition stages and quantifying residual mass.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Sample Preparation: Due to the hygroscopic and air-sensitive nature of KOTMS, sample loading must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

-

Crucible: Platinum or alumina (B75360) crucibles are recommended.

-

Atmosphere: A dynamic inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 20-50 mL/min is essential to prevent oxidative side reactions.

-

Heating Program: A linear heating rate of 10 °C/min from ambient temperature to approximately 600 °C is a common starting point.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates for each decomposition step.

5.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with phase transitions (e.g., melting) and chemical reactions (e.g., decomposition) as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Similar to TGA, sample preparation must be conducted in an inert atmosphere. Hermetically sealed aluminum or gold-plated stainless steel pans are crucial to prevent sample reaction with the atmosphere and to contain any volatile decomposition products.

-

Atmosphere: A purge of inert gas (nitrogen or argon) is used.

-

Heating Program: A heating rate of 10 °C/min is standard. The temperature range should encompass the melting and initial decomposition temperatures (e.g., ambient to 250 °C).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset and peak temperatures), the enthalpy of fusion (ΔHfus), and the onset temperature and enthalpy of decomposition (ΔHdecomp).

Caption: Generalized workflow for the thermal analysis of this compound.

Conclusion and Recommendations

This compound exhibits limited thermal stability, with decomposition commencing around its melting point of 135-138 °C. While specific quantitative data from TGA and DSC analyses are not widely published, information from analogous alkali metal silanolates and general chemical principles suggest a decomposition pathway initiated by condensation to form hexamethyldisiloxane and potassium oxide, followed by further degradation at higher temperatures.

For professionals working with KOTMS, the following recommendations are crucial:

-

Strict Inert Atmosphere Handling: Due to its reactivity with air and moisture, all handling and storage should be under an inert atmosphere to prevent premature degradation and ensure experimental reproducibility.

-

Temperature Control: In applications where KOTMS is used, careful temperature control is essential, especially when approaching or exceeding its melting/decomposition point.

-

Further Research: There is a clear need for detailed experimental studies on the thermal decomposition of this compound to be published in the scientific literature. Such studies, employing techniques like TGA-MS and Pyrolysis-GC-MS, would provide invaluable quantitative data and definitively identify the decomposition products and mechanisms.

By adhering to these guidelines and acknowledging the current limitations in the data, researchers, scientists, and drug development professionals can use this compound more safely and effectively in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The this compound-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Hygroscopic Nature of Potassium Trimethylsilanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of potassium trimethylsilanolate (KOSi(CH₃)₃), a widely used reagent in organic synthesis. Its efficacy is intrinsically linked to its anhydrous state, making a thorough understanding of its interaction with moisture critical for successful and reproducible outcomes. This document outlines the qualitative and quantitative aspects of its hygroscopicity, provides detailed experimental protocols for its characterization, and offers guidance on proper handling and storage.

Executive Summary

This compound is a powerful nucleophile and a strong base soluble in many organic solvents, rendering it invaluable in reactions such as ester hydrolysis and Suzuki-Miyaura cross-coupling.[1][2] However, it is extremely sensitive to moisture.[3] The compound readily absorbs water from the atmosphere, leading to its decomposition into potassium hydroxide (B78521) and volatile hexamethyldisiloxane.[1] This hydrolysis not only depletes the active reagent but also introduces an inorganic base (KOH) into the reaction mixture, which can alter reaction pathways and lead to inconsistent results. Therefore, stringent control over atmospheric moisture is paramount when handling and using this compound.

Physicochemical Properties and Interaction with Water

2.1 General Properties

This compound is a white, crystalline solid that is commercially available.[4][5] It is known to be soluble in a range of organic solvents, including tetrahydrofuran (B95107) (THF), diethyl ether, and toluene.[6]

2.2 Hygroscopic Nature and Reactivity

The defining characteristic of this compound in the context of this guide is its hygroscopicity. The presence of the highly polarized K-O bond makes the oxygen atom exceptionally nucleophilic and basic, readily reacting with protic sources, most notably water.

The hydrolysis reaction is rapid and exothermic, proceeding as follows:

2 KOSi(CH₃)₃ + H₂O → 2 KOH + (CH₃)₃SiOSi(CH₃)₃

This reaction underscores the critical need for anhydrous conditions. The formation of potassium hydroxide can significantly impact reactions where this compound is intended to be the sole or primary base.

Quantitative Analysis of Hygroscopicity

To date, specific quantitative data on the water absorption of this compound under varying humidity conditions is not extensively reported in peer-reviewed literature, likely due to its high reactivity. However, standard methods can be employed to characterize this property. Below are proposed experimental protocols for researchers to determine the hygroscopic profile of their specific batches of this compound.

3.1 Data Presentation: Water Absorption Isotherm

The data generated from the experimental protocols should be summarized in a clear, tabular format to facilitate comparison and analysis. A template for such a table is provided below.

| Relative Humidity (%) | Temperature (°C) | Water Uptake (% w/w) | Observations |

| 0 | 25 | 0.0 | Initial baseline |

| 10 | 25 | ||

| 20 | 25 | ||

| 30 | 25 | ||

| 40 | 25 | ||

| 50 | 25 | ||

| 60 | 25 | ||

| 70 | 25 | ||

| 80 | 25 | ||

| 90 | 25 |

3.2 Experimental Protocols

The following are detailed methodologies for key experiments to quantify the hygroscopic nature of this compound. All experiments must be conducted in a controlled environment, such as a glovebox with a dry inert atmosphere, to handle the pristine material.

3.2.1 Protocol 1: Determination of Water Absorption by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled atmosphere of varying relative humidity.[7][8][9][10]

-

Instrumentation: A DVS analyzer equipped with a microbalance.

-

Sample Preparation:

-

In an inert atmosphere glovebox, accurately weigh 5-10 mg of this compound into the DVS sample pan.

-

Quickly transfer the sample pan to the DVS instrument, minimizing exposure to ambient atmosphere.

-

-

Experimental Parameters:

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This will serve as the initial dry mass.

-

Sorption/Desorption Isotherm:

-

Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH.

-

At each step, allow the sample to equilibrate until a stable mass is recorded.

-

After reaching the maximum RH, decrease the humidity in the same stepwise manner to generate the desorption isotherm.

-

-

Data Analysis: The percentage weight change at each RH step is calculated relative to the initial dry mass.

-

3.2.2 Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[11][12][13][14] This protocol is suitable for determining the initial water content of a batch of this compound or the water content after exposure to a specific humidity level.

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator. A coulometric titrator is preferred for its higher sensitivity to low water content.

-

Reagents: Anhydrous methanol, Karl Fischer reagent (commercially available).

-

Procedure:

-

Titrator Preparation: The titration cell should be conditioned to a dry state according to the instrument's operating procedure.

-

Sample Handling (in an inert atmosphere glovebox):

-

Accurately weigh approximately 50-100 mg of this compound into a gas-tight syringe or a pre-dried vial.

-

-

Titration:

-

Quickly and carefully introduce the sample into the conditioned titration cell.

-

The titration will proceed automatically, and the instrument will report the water content in micrograms or as a percentage.

-

-

Calculation: The water content is calculated based on the amount of iodine consumed during the titration.

-

Mandatory Visualizations

4.1 Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the hygroscopic nature of this compound.

Handling and Storage Recommendations

Given its pronounced hygroscopicity, strict adherence to proper handling and storage protocols is essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[1][15] The storage area should be cool and well-ventilated.[15][16]

-

Handling: All manipulations of this compound should be carried out in an inert atmosphere glovebox. If a glovebox is not available, techniques such as using a Schlenk line with a positive pressure of an inert gas should be employed. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][5][16]

-

Dispensing: Use dry, clean spatulas and glassware. Never use the same utensils for other chemicals without thorough cleaning and drying.

Conclusion

The hygroscopic nature of this compound is a critical factor that dictates its handling, storage, and utility in chemical synthesis. While qualitative information about its moisture sensitivity is well-documented, quantitative data is scarce. The experimental protocols detailed in this guide provide a framework for researchers to characterize the hygroscopic properties of their specific batches of this reagent. By understanding and quantifying its interaction with water, scientists can ensure more controlled, reproducible, and successful experimental outcomes, particularly in the development of sensitive pharmaceutical compounds.

References

- 1. Buy this compound | 10519-96-7 [smolecule.com]

- 2. This compound Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. CN105330684A - Preparation method for this compound - Google Patents [patents.google.com]

- 5. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. skpharmteco.com [skpharmteco.com]

- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 9. mt.com [mt.com]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. metrohm.com [metrohm.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 14. Karl Fischer water content titration - Scharlab [scharlab.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

Potassium Trimethylsilanolate: A Technical Guide to its Reactivity with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium trimethylsilanolate (KOTMS) is a versatile and highly reactive organosilicon compound widely employed in organic synthesis. Its utility stems from its dual nature as a strong base and a potent nucleophile. This technical guide provides an in-depth analysis of the reactivity of KOTMS with protic solvents, a fundamental interaction that underpins many of its synthetic applications. The guide covers the core principles of its reactivity, reaction mechanisms, quantitative data from representative reactions, and detailed experimental protocols.

Core Principles of Reactivity

This compound's reactivity with protic solvents is primarily governed by the high basicity of the trimethylsilanolate anion. The conjugate acid, trimethylsilanol (B90980) ((CH₃)₃SiOH), is a weak acid with a pKa of approximately 12.7.[1] This makes the trimethylsilanolate anion a significantly stronger base than alkoxides and hydroxides.

The fundamental reaction with a generic protic solvent (H-X) is a rapid acid-base reaction:

(CH₃)₃SiOK + H-X ⇌ (CH₃)₃SiOH + KX

This equilibrium lies far to the right, resulting in the formation of trimethylsilanol and the potassium salt of the protic solvent. The high solubility of KOTMS in many organic solvents allows these reactions to proceed under homogeneous conditions.[2]

Beyond its basicity, the trimethylsilanolate anion is also a powerful nucleophile. The silicon-oxygen bond is highly polarized, and the oxygen atom carries a significant negative charge, making it reactive towards electrophilic centers. This nucleophilic character is harnessed in reactions such as the hydrolysis and alcoholysis of esters.[1]

Reaction with Water (Hydrolysis)

The reaction of this compound with water is an extremely rapid and exothermic hydrolysis, yielding trimethylsilanol and potassium hydroxide (B78521).

(CH₃)₃SiOK + H₂O → (CH₃)₃SiOH + KOH

This reaction is often utilized for the in situ generation of a strong, organic-soluble hydroxide source. Attempts to measure the kinetics of this hydrolysis have been challenging due to its high rate. The resulting trimethylsilanol can then undergo self-condensation to form hexamethyldisiloxane, particularly under acidic or basic conditions.[3]

Reaction with Alcohols (Alcoholysis)

Similar to its reaction with water, KOTMS reacts readily with alcohols in an acid-base manner to generate trimethylsilanol and the corresponding potassium alkoxide.

(CH₃)₃SiOK + R-OH ⇌ (CH₃)₃SiOH + R-OK

This equilibrium is influenced by the acidity of the alcohol. The reaction is essentially a transmetalation, exchanging the trimethylsilanolate group for an alkoxide. This in situ generation of potassium alkoxides is a key feature in many KOTMS-mediated reactions. The reactivity generally follows the order of alcohol acidity: primary > secondary > tertiary.

Signaling Pathways and Reaction Mechanisms

The dual reactivity of KOTMS as a base and a nucleophile gives rise to distinct reaction pathways.

KOTMS as a Strong Base

In many applications, KOTMS functions as a strong, non-nucleophilic base, particularly when the substrate is sterically hindered or the electrophilic site is unreactive. A prime example is its use in promoting the Suzuki-Miyaura cross-coupling reaction under anhydrous conditions, where it facilitates the formation of the active boronate species.[2]

KOTMS as a Nucleophile: Ester Hydrolysis

In the hydrolysis of esters, KOTMS acts as a potent nucleophile. The reaction can proceed through two different mechanisms depending on the nature of the ester: BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) for simple alkyl esters and BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) for phenyl esters.[1]

Quantitative Data

Precise kinetic data for the direct reaction of KOTMS with protic solvents are scarce due to the extremely high reaction rates. However, the efficiency of KOTMS in various synthetic transformations provides a quantitative measure of its reactivity. The following tables summarize representative data from the literature.

Table 1: Conversion of Esters to Carboxylic Acids using KOTMS [4]

| Entry | Ester Substrate | Alcohol Moiety | Time (h) | Yield (%) |

| 1 | Methyl benzoate | Primary | 3 | 92 |

| 2 | Ethyl benzoate | Primary | 3 | 92 |

| 3 | tert-Butyl benzoate | Tertiary | 70 | 5 |

| 4 | Phenyl benzoate | Phenolic | 0.75 | 95 |

| 5 | Allyl benzoate | Allylic | 0.5 | 96 |

| 6 | Benzyl benzoate | Benzylic | 0.5 | 98 |

Reactions performed at room temperature in THF with 1.2 equivalents of KOTMS.

Table 2: Suzuki-Miyaura Cross-Coupling of Boronic Esters using KOTMS [2]

| Entry | Aryl Halide | Boronic Ester | Time | Yield (%) |

| 1 | 4-Bromobenzotrifluoride | Neopentyl 4-fluorophenylboronic ester | < 5 min | >99 |

| 2 | 2-Bromopyridine | Neopentyl phenylboronic ester | 15 min | 95 |

| 3 | 4-Chloroanisole | Neopentyl 4-methoxyphenylboronic ester | 1 h | 85 |

Reactions performed at room temperature in THF with Pd-P(t-Bu)₃-G3 catalyst and KOTMS as the base.

Experimental Protocols

The following are representative experimental protocols illustrating the use of KOTMS in reactions involving protic solvents.

General Procedure for the Hydrolysis of an Ester to a Carboxylic Acid[4]

Workflow Diagram:

Methodology:

-

To a suspension of the ester (2 mmol) in dried tetrahydrofuran (B95107) (10 mL), this compound (2.4 mmol) is added.

-

The reaction mixture is stirred at room temperature for the time required for complete conversion (as monitored by TLC).[4]

-

Upon completion, the reaction mixture is evaporated to dryness under reduced pressure.

-

Distilled water is added to the residue.

-

Concentrated hydrochloric acid is added dropwise until the pH of the solution reaches 3.0.

-

The resulting precipitate is collected by filtration, washed with water, and dried under high vacuum to a constant mass. Alternatively, the product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane), followed by drying of the organic layers over anhydrous sodium sulfate (B86663) and evaporation of the solvent.[4]

Anhydrous Suzuki-Miyaura Cross-Coupling of a Boronic Ester[5]

Methodology:

-

In a glovebox, a reaction vessel is charged with the palladium pre-catalyst (e.g., Pd-P(t-Bu)₃-G3, 1-2 mol%), the aryl halide (1.0 equiv), and the boronic ester (1.2 equiv).

-

The vessel is sealed, removed from the glovebox, and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous THF is added via syringe.

-

A solution of this compound (1.4 equiv) in anhydrous THF is added dropwise to the stirred reaction mixture at room temperature. The reaction is often exothermic.[5]

-

The reaction is stirred at room temperature and monitored by an appropriate analytical technique (e.g., GC-MS, LC-MS, or NMR) until the starting material is consumed.[6]

-

Upon completion, the reaction is quenched by the addition of a protic solvent (e.g., methanol (B129727) or water) and partitioned between an organic solvent and water.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a powerful reagent whose reactivity with protic solvents is central to its synthetic utility. Its strong basicity allows for the in situ generation of other bases and the promotion of a wide range of chemical transformations under homogeneous conditions. Concurrently, its high nucleophilicity enables efficient cleavage of functional groups like esters. A thorough understanding of these fundamental interactions is crucial for the effective application of KOTMS in research, development, and industrial processes. The provided data and protocols offer a solid foundation for scientists to explore and exploit the unique reactivity of this versatile organosilicon compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. This compound Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethylsilanol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Crystal Structure of Potassium Trimethylsilanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium trimethylsilanolate (KOSiMe₃) is a versatile and sterically hindered alkoxide base with significant applications in organic synthesis, particularly in facilitating anhydrous cross-coupling reactions. Despite its widespread use, a definitive single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible literature. However, structural elucidation based on X-ray powder diffraction data strongly indicates a tetrameric cubane-type structure. This technical guide consolidates the available structural information, physicochemical properties, spectroscopic data, and synthetic protocols for this compound, providing a comprehensive resource for researchers. The guide also draws comparisons with its lithium and sodium analogs to offer broader insights into the structural chemistry of alkali metal silanolates.

Introduction

This compound, also known as potassium trimethylsiloxide, is an organosilicon compound that has gained prominence as a highly effective base in a variety of organic transformations.[1] Its solubility in organic solvents makes it a valuable alternative to inorganic bases in promoting homogeneous reaction conditions.[2] A thorough understanding of its solid-state structure is crucial for comprehending its reactivity, stability, and aggregation behavior in different solvent systems. This guide aims to provide a detailed overview of the current knowledge regarding the crystal structure of this compound.

Crystal Structure of this compound

While a single-crystal X-ray diffraction study for this compound is not publicly available, X-ray powder diffraction studies have provided significant insights into its solid-state arrangement. The data suggests that potassium, rubidium, and cesium trimethylsilanolates are isostructural, adopting a tetrameric cubane-type structure.[3] In this arrangement, the potassium and oxygen atoms form a distorted cube, with the trimethylsilyl (B98337) groups pointing outwards from the corners.

Proposed Cubane (B1203433) Structure

The proposed tetrameric structure consists of a central [K₄O₄] core. This arrangement is a common motif for alkali metal alkoxides and related compounds. The stability of this cubane structure is attributed to the electrostatic interactions between the potassium cations and the oxygen anions of the trimethylsilanolate groups.

Caption: Proposed cubane structure of tetrameric this compound.

Physicochemical and Spectroscopic Properties

A summary of the known physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉KOSi | [4] |

| Molecular Weight | 128.29 g/mol | [4] |

| Appearance | White to off-white powder or crystal | [5] |

| Melting Point | 135-138 °C (decomposes) | [6] |

| Solubility | Soluble in THF, diethyl ether, toluene, dichloromethane, alcohols | [2] |

| ²⁹Si NMR (C₆H₁₈N₃OP) | Chemical shift reported | [7] |

| IR Spectrum | ATR-IR and Nujol mull spectra have been recorded | [3][8] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in patent literature. A common industrial-scale method involves the reaction of hexamethyldichlorosilane with potassium hydroxide (B78521).

Synthesis from Hexamethyldichlorosilane and Potassium Hydroxide

This method provides high-purity crystalline this compound.[9][10]

Reactants:

-

Hexamethyldichlorosilane ((CH₃)₃SiCl)₂

-

Potassium Hydroxide (KOH)

Procedure:

-

Hexamethyldichlorosilane is added to a stirred reaction vessel.

-

The vessel is purged with nitrogen for approximately 30 minutes.

-

Potassium hydroxide is added to the stirred solution.

-

The mixture is heated to 100-103 °C and refluxed for 10-15 hours with water separation.

-

The resulting product is then subjected to centrifugal spray drying at a rotating speed of 2500-3500 rpm and a temperature of 100-120 °C to yield the final crystalline product.

Caption: Experimental workflow for the synthesis of this compound.

Structural Analogs: Lithium and Sodium Trimethylsilanolate

Caption: Comparison of proposed structures for alkali metal trimethylsilanolates.

Conclusion

While the definitive single-crystal structure of this compound remains to be elucidated, substantial evidence from powder X-ray diffraction points towards a tetrameric cubane-type structure in the solid state. This guide has synthesized the available structural, physicochemical, and synthetic data to provide a comprehensive overview for researchers. Further single-crystal X-ray diffraction studies are warranted to unequivocally determine the precise bond lengths, angles, and coordination environment within this important chemical reagent. Such studies would undoubtedly contribute to a deeper understanding of its reactivity and role in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 10519-96-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. CAS 10519-96-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 10519-96-7 | J-001356 [biosynth.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | C3H9KOSi | CID 23668039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN105330684A - Preparation method for this compound - Google Patents [patents.google.com]

- 10. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. Sodium trimethylsiloxide - Wikipedia [en.wikipedia.org]

- 12. Lithium trimethylsilanolate | 2004-14-0 | Benchchem [benchchem.com]

- 13. Buy Lithium trimethylsilanolate | 2004-14-0 [smolecule.com]

An In-Depth Technical Guide to the Acidity and Basicity of the Trimethylsilanolate System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa value of potassium trimethylsilanolate and its conjugate acid, trimethylsilanol (B90980). It is designed to be a critical resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry, where the basicity of reagents like this compound is a crucial parameter. This document outlines the fundamental acid-base chemistry, presents relevant quantitative data, details experimental protocols for pKa determination, and illustrates key chemical processes.

Introduction to the Trimethylsilanol/Trimethylsilanolate System

This compound (KOTMS) is an organosilicon compound widely employed in organic synthesis as a strong, non-nucleophilic base.[1] Its utility stems from its high basicity and solubility in organic solvents, where it can effectively substitute for alkali hydroxides.[2] Understanding the basicity of KOTMS requires an examination of the acidity of its conjugate acid, trimethylsilanol ((CH₃)₃SiOH). The equilibrium between these two species is fundamental to the reactivity of KOTMS.

The acidity of trimethylsilanol is significantly greater than that of analogous alcohols like tert-butanol (B103910), a difference that underpins the potent basicity of the trimethylsilanolate anion. This guide will delve into the quantitative measures of this acidity and the resulting basicity.

Quantitative Data: pKa and pKb Values

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For the dissociation of trimethylsilanol, the equilibrium and its corresponding pKa are defined as follows:

(CH₃)₃SiOH ⇌ (CH₃)₃SiO⁻ + H⁺

The pKa of trimethylsilanol is a critical value for deriving the basicity of its conjugate base, this compound. The basicity of the trimethylsilanolate anion is described by the base dissociation constant (pKb). In aqueous solutions, the relationship between the pKa of an acid and the pKb of its conjugate base is given by the equation: pKa + pKb = 14.

| Compound | Formula | Value | Description |

| Trimethylsilanol | (CH₃)₃SiOH | pKa = 11[3][4] | Acid Dissociation Constant |

| This compound | (CH₃)₃SiOK | pKb ≈ 3 | Estimated Base Dissociation Constant |

Table 1: Acid and Base Dissociation Constants for the Trimethylsilanol System.

The pKa of 11 for trimethylsilanol indicates it is a weak acid, comparable in strength to orthosilicic acid but significantly more acidic than tert-butanol (pKa ≈ 19).[3][4] This increased acidity is attributed to the electron-withdrawing nature of the silicon atom. Consequently, the trimethylsilanolate anion is a strong base with an estimated pKb of 3.

Experimental Protocols for pKa Determination

The determination of the pKa of a weakly acidic compound like trimethylsilanol can be achieved through various analytical methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric titration is a highly precise method for determining pKa values.[5] It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (trimethylsilanol) while monitoring the pH with a calibrated electrode.[6]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of trimethylsilanol (e.g., 0.01 M) in a suitable solvent. Due to the limited water solubility of trimethylsilanol, a co-solvent system (e.g., methanol-water) may be necessary.[7]

-

Prepare a carbonate-free standard solution of a strong base titrant, such as 0.1 M sodium hydroxide.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[6]

-

-

Titration Procedure:

-

Place a known volume of the trimethylsilanol solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the NaOH titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.[6]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the trimethylsilanol has been neutralized. This point corresponds to the inflection point of the titration curve.[8]

-

The data can be analyzed using graphical methods (e.g., first or second derivative plots) to accurately determine the equivalence point.

-

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a strong base. Its efficacy has been demonstrated in numerous transformations, including ester hydrolysis, amide formation, and, notably, in palladium-catalyzed cross-coupling reactions.[1][7]

A significant application of KOTMS is in the Suzuki-Miyaura cross-coupling of boronic esters.[9][10] KOTMS serves as an organic-soluble base that facilitates a homogeneous and anhydrous reaction, leading to rapid reaction rates and high yields.[11][12]

Reaction Workflow:

The general workflow involves the palladium-catalyzed reaction between an organoboron compound (boronic ester) and an organohalide in the presence of KOTMS as the base.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. ijper.org [ijper.org]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. ishigirl.tripod.com [ishigirl.tripod.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. This compound Enables Rapid, Homogeneous Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 29Si NMR Spectroscopy of Potassium Trimethylsilanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 29Si Nuclear Magnetic Resonance (NMR) spectroscopy of potassium trimethylsilanolate (KOTMS). It covers the synthesis of the compound, detailed experimental protocols for its 29Si NMR analysis, and the interpretation of the resulting spectroscopic data. This document is intended to be a valuable resource for researchers utilizing this compound in various chemical applications, including as a reagent in organic synthesis and catalysis.

Introduction to this compound and 29Si NMR

This compound is an organosilicon compound with the formula C3H9KOSi. It is a strong base and a versatile reagent in organic chemistry, often used to hydrolyze esters and nitriles.[1][2] The silicon-29 (B1244352) (29Si) isotope, with a natural abundance of 4.7% and a nuclear spin of 1/2, is an NMR-active nucleus that provides valuable structural information about organosilicon compounds.[3] 29Si NMR spectroscopy is a powerful analytical technique for characterizing the chemical environment of silicon atoms within a molecule.

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of hexamethyldisiloxane (B120664) with potassium hydroxide (B78521).[4] An alternative industrial method utilizes the reaction of hexamethyldichlorosilane with potassium hydroxide.[5]

Signaling Pathway for Synthesis

The synthesis of this compound from hexamethyldisiloxane and potassium hydroxide proceeds through the cleavage of the Si-O-Si bond by the hydroxide ion.

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

This protocol describes the synthesis of this compound from hexamethyldisiloxane and potassium hydroxide.

Materials:

-

Hexamethyldisiloxane ((CH3)3SiOSi(CH3)3)

-

Potassium hydroxide (KOH)

-

Anhydrous diethyl ether

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add finely ground potassium hydroxide.

-

Addition of Reagents: Under a positive pressure of nitrogen, add anhydrous toluene to the flask, followed by the dropwise addition of hexamethyldisiloxane with vigorous stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 10-15 hours. The reaction progress can be monitored by the disappearance of the water-insoluble potassium hydroxide.

-

Work-up: After cooling to room temperature, the reaction mixture will be a thick slurry. Remove the toluene under reduced pressure.

-

Isolation: Add anhydrous diethyl ether to the solid residue and stir vigorously to break up the solid. The this compound will precipitate.

-

Purification: Collect the white solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under high vacuum to yield this compound as a white, hygroscopic powder. Store the product under an inert atmosphere.

29Si NMR Spectroscopy

29Si NMR spectroscopy is the primary method for the characterization of this compound. The chemical shift provides information about the electronic environment of the silicon nucleus.

29Si NMR Data

The 29Si NMR chemical shift of this compound is sensitive to the solvent and concentration.

| Compound | 29Si Chemical Shift (δ, ppm) | Solvent | Reference |

| This compound | -34.4 | Not specified (likely THF or similar) | [3] |

Note: The chemical shift is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Experimental Workflow for 29Si NMR Analysis

The following diagram illustrates the workflow for obtaining a 29Si NMR spectrum of this compound.

Caption: Workflow for 29Si NMR Analysis.

Detailed 29Si NMR Experimental Protocol

Instrumentation:

-

High-field NMR spectrometer equipped with a broadband probe tunable to the 29Si frequency.

Sample Preparation:

-

Due to the hygroscopic nature of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox).

-

Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of a suitable anhydrous deuterated solvent (e.g., tetrahydrofuran-d8, benzene-d6, or toluene-d8).

-

Transfer the solution to a clean, dry NMR tube and cap it securely.

NMR Acquisition Parameters:

-

Nucleus: 29Si

-

Pulse Sequence: Inverse-gated decoupling (e.g., zgig on Bruker instruments) is recommended to suppress the negative Nuclear Overhauser Effect (NOE) and ensure quantitative results.[3]

-

Relaxation Delay (d1): A long relaxation delay of 30-60 seconds is often necessary for the slowly relaxing 29Si nucleus. The optimal delay should be at least 5 times the spin-lattice relaxation time (T1) of the silicon nucleus.

-

Pulse Angle: A 30-45° pulse angle can be used to shorten the required relaxation delay if T1 is very long.[3]

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Number of Scans (ns): Due to the low natural abundance and sensitivity of 29Si, a large number of scans (from several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio.

-

Temperature: Room temperature (e.g., 298 K).

-

Referencing: The spectrum should be referenced to an external standard of tetramethylsilane (TMS) at 0 ppm.

Data Processing:

-

Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform a baseline correction.

-

Reference the spectrum to the TMS signal.

Interpretation of the 29Si NMR Spectrum

The 29Si NMR spectrum of a pure sample of this compound should exhibit a single sharp resonance. The upfield chemical shift of approximately -34.4 ppm is indicative of a silicon atom bonded to three methyl groups and an oxygen atom bearing a significant negative charge.[3] The electron-donating nature of the methyl groups and the high electron density on the oxygen atom contribute to the shielding of the silicon nucleus, resulting in the observed upfield shift.

Impurities such as unreacted hexamethyldisiloxane (δ ≈ +7 ppm) or trimethylsilanol (B90980) (δ ≈ +15 ppm) may be observed in the spectrum if the synthesis or handling was not performed under strictly anhydrous conditions.

Conclusion

29Si NMR spectroscopy is an indispensable tool for the characterization of this compound. This guide has provided a detailed overview of the synthesis, experimental protocols for 29Si NMR analysis, and the interpretation of the resulting data. By following the outlined procedures, researchers can confidently prepare and analyze this important organosilicon reagent, ensuring its purity and suitability for their specific applications in research and development.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Potassium Trimethylsilanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of potassium trimethylsilanolate (KOTMS), a versatile reagent in organic synthesis. The document details the characteristic vibrational frequencies, experimental protocols for obtaining high-quality spectra, and visual representations of both the experimental workflow and the fundamental vibrational modes of the trimethylsilanolate anion.

Core Data Presentation: Infrared Absorption Bands

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of the trimethylsilanolate anion, [(CH₃)₃SiO]⁻. The data presented in Table 1 has been compiled from peer-reviewed literature and is substantiated by theoretical DFT calculations for reliable assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description of Motion | Relative Intensity |

| ~2950 | νₐ(CH₃) | Asymmetric C-H stretching | Strong |

| ~2897 | νₛ(CH₃) | Symmetric C-H stretching | Medium |

| ~1444 | δₐ(CH₃) | Asymmetric C-H bending (scissoring) | Medium |

| ~1240-1250 | δₛ(CH₃) | Symmetric C-H bending (umbrella mode) | Very Strong |

| ~948-1050 | ν(Si-O) | Si-O stretching | Strong |

| ~830-880 | ρ(CH₃) / νₐ(Si-C₃) | CH₃ rocking and Asymmetric Si-C stretching | Very Strong |

| ~747 | ρ(CH₃) / νₛ(Si-C₃) | CH₃ rocking and Symmetric Si-C stretching | Strong |

| ~650-670 | δ(Si-C₃) | Si-C₃ bending | Medium |

Table 1: Summary of Quantitative IR Data for this compound. The vibrational assignments are based on a combination of experimental data and DFT calculations. Note that the exact peak positions and intensities can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR) and the physical state of the sample.

Key Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and handling. Given the hygroscopic and reactive nature of this compound, all procedures should be conducted in a moisture-free environment, for instance, within a glovebox or under a dry inert atmosphere (e.g., nitrogen or argon).

KBr Pellet Method

This technique is suitable for obtaining high-resolution spectra of solid samples.

Materials:

-

This compound

-

Spectroscopy-grade potassium bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.

-

Agate mortar and pestle

-

Pellet press with a die set

-

IR spectrometer

Procedure:

-

In a dry environment, place approximately 1-2 mg of this compound into the agate mortar.

-

Add about 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the mixture until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the IR radiation to minimize scattering.

-

Transfer the powder to the die set of the pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Nujol Mull Method

This method is an alternative for solid samples and is particularly useful when the sample is difficult to grind with KBr.

Materials:

-

This compound

-

Nujol (mineral oil) or Fluorolube

-

Agate mortar and pestle

-

Salt plates (e.g., KBr or NaCl), stored in a desiccator.

-

Spatula

-

IR spectrometer

Procedure:

-

Place 2-5 mg of this compound in the agate mortar and grind it to a fine powder.

-

Add one to two drops of Nujol to the powder.

-

Continue grinding until a uniform, thick paste (mull) is formed.

-

With a spatula, apply a small amount of the mull onto the center of one salt plate.

-

Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.

-

Mount the sandwiched plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Note that the Nujol itself has characteristic C-H absorption bands (~2924, 2853, 1462, and 1377 cm⁻¹), which will be present in the spectrum. For regions obscured by Nujol, a spectrum using a complementary mulling agent like Fluorolube can be recorded.

Attenuated Total Reflectance (ATR) Method